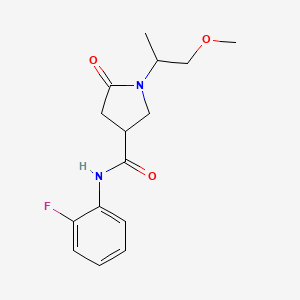![molecular formula C20H24N2O4 B4684244 3,5-dimethoxy-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4684244.png)
3,5-dimethoxy-N-[4-(4-morpholinyl)benzyl]benzamide
描述
3,5-dimethoxy-N-[4-(4-morpholinyl)benzyl]benzamide, also known as DOB, is a potent psychedelic drug that belongs to the amphetamine and phenethylamine classes. It was first synthesized in the 1960s by Alexander Shulgin, an American chemist who was known for his work in the field of psychoactive drugs. DOB is known for its intense and long-lasting effects, which can last up to 24 hours. In recent years, DOB has gained attention in the scientific community due to its potential therapeutic applications.
作用机制
The exact mechanism of action of 3,5-dimethoxy-N-[4-(4-morpholinyl)benzyl]benzamide is not fully understood. However, it is believed to work by interacting with serotonin receptors in the brain. Specifically, this compound has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. In addition to its effects on serotonin receptors, this compound has been shown to interact with other neurotransmitter systems, including dopamine and norepinephrine. This can result in a wide range of effects, including changes in mood, perception, and cognition.
实验室实验的优点和局限性
3,5-dimethoxy-N-[4-(4-morpholinyl)benzyl]benzamide has several advantages for use in lab experiments. It is a potent and long-lasting drug, which makes it useful for studying the effects of psychedelics on the brain. Additionally, this compound has a high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and psychological processes.
However, there are also several limitations to the use of this compound in lab experiments. Its potency and long-lasting effects can make it difficult to control the dosage and duration of the drug's effects. Additionally, this compound has been shown to have potential neurotoxic effects, which can limit its usefulness in certain types of experiments.
未来方向
There are several potential future directions for research on 3,5-dimethoxy-N-[4-(4-morpholinyl)benzyl]benzamide. One area of interest is the potential use of this compound as a treatment for depression and anxiety disorders. Additionally, this compound's potential anti-inflammatory and analgesic effects make it a promising candidate for the development of new pain medications.
Another area of interest is the potential use of this compound in cancer treatment. While early studies have shown promising results, more research is needed to determine the full extent of this compound's anti-cancer effects and its potential as a treatment for various types of cancer.
Conclusion
In conclusion, this compound is a potent psychedelic drug that has gained attention in the scientific community due to its potential therapeutic applications. Its complex mechanism of action and varied effects make it a useful tool for studying the role of neurotransmitters in various physiological and psychological processes. While there are limitations to its use in lab experiments, this compound has several potential future directions for research, including its use as a treatment for depression, anxiety, and cancer.
科学研究应用
3,5-dimethoxy-N-[4-(4-morpholinyl)benzyl]benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. In animal studies, this compound has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have potential as a treatment for depression and anxiety disorders. Additionally, this compound has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
3,5-dimethoxy-N-[(4-morpholin-4-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-24-18-11-16(12-19(13-18)25-2)20(23)21-14-15-3-5-17(6-4-15)22-7-9-26-10-8-22/h3-6,11-13H,7-10,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUQBGNVPNRCQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=CC=C(C=C2)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-{[(6-chloro-2-imino-2H-chromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4684172.png)
![ethyl 2-{[({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4684178.png)
![2-(2-bromo-4-methylphenoxy)-N-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acetamide](/img/structure/B4684184.png)
![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N,N-diethyl-2-oxoacetamide](/img/structure/B4684188.png)
![N-(2,4-dimethylphenyl)-2-{[5-(1-naphthyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4684200.png)
![N-1,3-benzothiazol-2-yl-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4684204.png)
![N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B4684211.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-2-furamide](/img/structure/B4684229.png)

![4-(2-butoxyphenyl)-7-hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4684245.png)

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-methoxybenzamide](/img/structure/B4684261.png)
![methyl {[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4684267.png)
![4-[(allylamino)sulfonyl]-N-(2-furylmethyl)benzamide](/img/structure/B4684272.png)